molecular formula C13H13F2N3O B2937479 N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1211644-43-7

N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2937479
CAS No.: 1211644-43-7
M. Wt: 265.264
InChI Key: HKTFRAIDBHIBDF-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide is an organic compound with a molecular formula of C12H11F2N3O This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a carboxamide group, along with a difluorobenzyl group attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluorobenzyl group enhances the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in binding to certain biological targets and useful in various applications .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c1-2-18-12(5-6-17-18)13(19)16-8-9-3-4-10(14)7-11(9)15/h3-7H,2,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTFRAIDBHIBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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